Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound . Thieno[3,2-d]pyrimidines are known to exhibit a wide spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization and alkylation .Scientific Research Applications
2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Therapeutic Potential: This compound has been studied for its therapeutic potential, particularly as a ligand for Alpha1-Adrenergic Receptor . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment: Among all nine cloned adrenoceptor subtypes and the subsequent development of animal models, a significant target for various neurological conditions treatment is alpha1-adrenergic receptors .
Pharmacokinetics: The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Indole Derivatives: Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Imidazole Containing Compounds: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the biological activities exhibited by some thieno[3,2-d]pyrimidines, this compound could potentially be of interest in the fields of medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
The primary target of the compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment
Mode of Action
The compound 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and inhibits their activation, thereby modulating the physiological responses mediated by these receptors . The mode of action for Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate is currently unknown.
Biochemical Pathways
The alpha1-adrenergic receptors, which are the primary targets of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . By acting as an antagonist to these receptors, this compound can affect these physiological processes
Pharmacokinetics
The pharmacokinetic properties of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles . The ADME properties of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate are currently unknown.
Result of Action
The molecular and cellular effects of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide’s action are related to its antagonistic activity on the alpha1-adrenergic receptors . By inhibiting the activation of these receptors, this compound can modulate the physiological responses mediated by these receptors . The molecular and cellular effects of Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate’s action are currently unknown.
properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S2/c1-32-22-6-4-3-5-21(22)29-13-15-30(16-14-29)24-25(27-12-11-26-24)34-18-23(31)28-17-19-7-9-20(33-2)10-8-19/h3-12H,13-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUDIHXPCKZNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide |
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